molecular formula C24H20N4O B1584857 Sudan Red B CAS No. 3176-79-2

Sudan Red B

Cat. No.: B1584857
CAS No.: 3176-79-2
M. Wt: 380.4 g/mol
InChI Key: NHXXLZBKTKNTEF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sudan Red B, also known as Solvent Red 19, is a red diazo dye . The primary targets of this compound are lipids and fats in plant and animal tissues . It is a lipid-soluble dye that is used for staining fats .

Mode of Action

This compound interacts with its targets, the lipids and fats, by staining them. This interaction is due to the high affinity of this compound to fats . The dye is soluble in oils and insoluble in water , which allows it to selectively stain lipid structures without being diluted or washed away by the aqueous environment in biological samples .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve lipid metabolism. By staining lipids, this compound can highlight the presence and distribution of lipids in a sample . This can provide valuable information about lipid metabolism in the sample, including the synthesis, breakdown, and transport of lipids.

Pharmacokinetics

Its impact on bioavailability is largely dependent on the specific context of its use, such as the concentration of the dye and the nature of the sample being stained .

Result of Action

The molecular and cellular effects of this compound’s action are visual. The dye stains lipids, resulting in a change in color of the lipid structures to red . This allows for the visualization of lipids under a microscope, aiding in the study of lipid distribution and metabolism in the sample .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dye is soluble in oils and insoluble in water , which means its staining efficacy may be reduced in highly aqueous environments

Biochemical Analysis

Biochemical Properties

Sudan Red B plays a significant role in biochemical reactions, particularly in the staining of lipids. It interacts with various biomolecules, including enzymes, proteins, and lipids. The compound binds to the hydrophobic regions of these molecules, facilitating their visualization under microscopic analysis. This compound has been shown to interact with lecithin liposomes and Escherichia coli membranes, indicating its affinity for lipid-rich environments . The binding of this compound to these biomolecules is primarily driven by hydrophobic interactions, which enhance its staining properties.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . Additionally, the compound has been reported to affect gene expression by modulating the activity of transcription factors involved in cellular stress responses. These changes in cellular processes can result in altered cell function and potentially contribute to the compound’s toxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to lipids and proteins through hydrophobic interactions, which facilitate its incorporation into cellular membranes . This binding can lead to the inhibition or activation of specific enzymes, depending on the context. For example, this compound has been shown to inhibit primary ion pumps in cell membranes, resulting in increased proton permeability and disruption of cellular homeostasis . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its staining efficiency may decrease over prolonged periods . Studies have shown that this compound can persist in biological samples for several days, maintaining its staining properties. Long-term exposure to the compound can lead to degradation and reduced effectiveness in staining applications. Additionally, the compound’s impact on cellular function may vary over time, with potential long-term effects on cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while higher doses can lead to adverse outcomes. Studies have demonstrated that high doses of this compound can cause toxicity in animal models, including liver and kidney damage . The compound’s toxic effects are dose-dependent, with higher concentrations leading to more severe outcomes. Additionally, threshold effects have been observed, where certain dosages result in noticeable changes in cellular and tissue function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of reactive metabolites, which may contribute to the compound’s toxic effects. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells, potentially disrupting normal cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cellular membranes and accumulate in lipid-rich regions . This compound can bind to specific transporters that facilitate its movement within cells, ensuring its distribution to target sites. This transport and distribution process is crucial for the compound’s staining properties and its ability to interact with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in lipid-rich compartments, such as cellular membranes and lipid droplets . This localization is driven by targeting signals and post-translational modifications that direct this compound to specific subcellular compartments. The compound’s presence in these regions enhances its staining properties and allows for the visualization of lipids in biological samples.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sudan Red B involves the diazotization of aniline derivatives followed by coupling with naphthylamines. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N-ethyl-2-naphthylamine in an alkaline medium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Sudan Red B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sudan Red B has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions and processes.

    Biology: Employed for staining lipids in biological samples, aiding in the visualization of cellular structures.

    Medicine: Investigated for its potential effects on biological systems, though its use is limited due to potential carcinogenicity.

    Industry: Utilized as a fuel dye and in the production of colored plastics and textiles

Comparison with Similar Compounds

Uniqueness: Sudan Red B is unique due to its specific solubility properties and its ability to stain lipids effectively. Its chemical structure allows it to interact with lipids in a way that other dyes may not, making it particularly useful in certain staining applications .

Properties

IUPAC Name

1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16-6-5-8-19(14-16)25-27-22-12-11-20(15-17(22)2)26-28-24-21-9-4-3-7-18(21)10-13-23(24)29/h3-15,29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXLZBKTKNTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016720, DTXSID60863118
Record name C.I. Solvent Red 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-{3-Methyl-4-[(3-methylphenyl)diazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-79-2
Record name Solvent Red 25
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3176-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solvent Red 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan Red B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252816
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Solvent Red 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SOLVENT RED 25
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FF2354A0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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